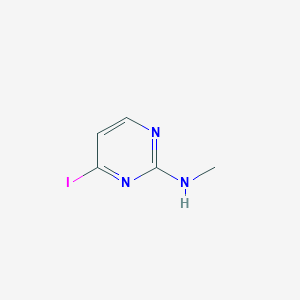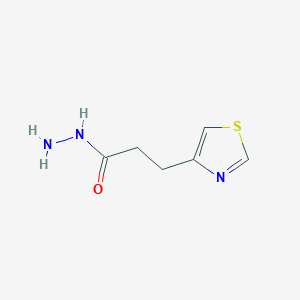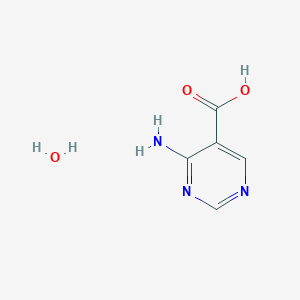
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is a complex organic compound that features a triphenylphosphonium group attached to an undecyl chain, which is further linked to a 4-hydroxy-3-methoxybenzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium typically involves a multi-step process:
Formation of the Undecyl Chain: The undecyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Triphenylphosphonium Group: This step involves the reaction of the undecyl chain with triphenylphosphine under specific conditions to form the triphenylphosphonium salt.
Coupling with 4-Hydroxy-3-methoxybenzoyl: The final step involves the esterification of the undecyl chain with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could result in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s uptake into cells, particularly targeting mitochondria. This targeting is due to the lipophilic cationic nature of the triphenylphosphonium group, which allows it to accumulate in the negatively charged mitochondrial matrix.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (10-(4-Hydroxy-3-methoxybenzoyl)decyl)triphenylphosphonium
- (12-(4-Hydroxy-3-methoxybenzoyl)dodecyl)triphenylphosphonium
Uniqueness
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is unique due to its specific chain length and the presence of the 4-hydroxy-3-methoxybenzoyl moiety. This combination provides distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C37H44O4P+ |
|---|---|
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium |
InChI |
InChI=1S/C37H43O4P/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3/p+1 |
InChI-Schlüssel |
IPYVPVIBAGRGSO-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)




![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)
